N-(5-bromopyridin-2-yl)-3,4,5-trimethoxybenzamide
Overview
Description
N-(5-bromopyridin-2-yl)-3,4,5-trimethoxybenzamide is an organic compound that belongs to the class of benzamides It features a pyridine ring substituted with a bromine atom at position 5 and a benzamide moiety with three methoxy groups at positions 3, 4, and 5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromopyridin-2-yl)-3,4,5-trimethoxybenzamide typically involves the reaction of 5-bromopyridine-2-amine with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromopyridin-2-yl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be carried out using sodium hydroxide or potassium hydroxide.
Major Products Formed
Substitution Reactions: Depending on the nucleophile used, products can include various substituted pyridines.
Hydrolysis: The major products are 5-bromopyridine-2-amine and 3,4,5-trimethoxybenzoic acid.
Scientific Research Applications
N-(5-bromopyridin-2-yl)-3,4,5-trimethoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving pyridine derivatives.
Mechanism of Action
The exact mechanism of action of N-(5-bromopyridin-2-yl)-3,4,5-trimethoxybenzamide is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyridine and benzamide moieties. The bromine atom and methoxy groups may influence the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
N-(5-bromopyridin-2-yl)-2-bromoacetamide: This compound features a similar pyridine ring with a bromine atom but has a different functional group (bromoacetamide) instead of benzamide.
2-(5-bromopyridin-2-yl)pyrimidine derivatives: These compounds contain a pyridine ring with a bromine atom and a pyrimidine moiety, exhibiting different biological activities.
Uniqueness
N-(5-bromopyridin-2-yl)-3,4,5-trimethoxybenzamide is unique due to its combination of a brominated pyridine ring and a trimethoxy-substituted benzamide moiety. This structural arrangement provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(5-bromopyridin-2-yl)-3,4,5-trimethoxybenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O4/c1-20-11-6-9(7-12(21-2)14(11)22-3)15(19)18-13-5-4-10(16)8-17-13/h4-8H,1-3H3,(H,17,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHGDGKNVNUELFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC=C(C=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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